molecular formula C9H5BrF3N3O2 B2629450 Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2138253-50-4

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B2629450
CAS RN: 2138253-50-4
M. Wt: 324.057
InChI Key: JMMOFHIRNBQYTG-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate” is a chemical compound with the CAS Number: 2138253-50-4 . It has a molecular weight of 324.06 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 .


Chemical Reactions Analysis

The compound undergoes an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This process can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 324.06 .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound can be used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . These derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

Recyclization into 3H-imidazo[4,5-b]pyridine Derivatives

The compound can undergo unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives . This conversion takes place only under acidic conditions and can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Structural Analogs of Purine Bases

Imidazopyrimidines, which this compound is a part of, are structural analogs (isosteres) of purine bases, such as adenine and guanine .

Nonbenzodiazepine GABA Receptor Agonists

Imidazopyrimidines have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists .

5. p38 Mitogen Activated Protein Kinase Inhibitors These compounds have potential applications in the treatment of rheumatoid arthritis as p38 mitogen activated protein kinase inhibitors .

Antibacterial Agents

Imidazopyrimidines have also been evaluated as potential antibacterial agents .

Intermediate in Molecular Structure Construction

In scientific experiments, this compound may serve as an intermediate in the construction of molecular structures .

Antituberculosis Agents

Some imidazo[1,2-a]pyridine analogues, which are structurally similar to this compound, have been developed as antituberculosis agents .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazopyrimidines, which are structural analogs of purine bases, have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for treatment of rheumatoid arthritis, or antibacterial agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOFHIRNBQYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

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